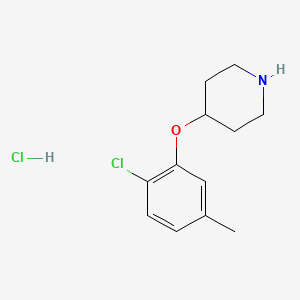

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

CAS No.: 923263-31-4

Cat. No.: VC2459822

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923263-31-4 |

|---|---|

| Molecular Formula | C12H17Cl2NO |

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |

| Standard InChI Key | MKXXASICBNJWRA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl |

Introduction

Chemical Identity and Structure

Molecular Identification

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is characterized by specific identifiers that distinguish it in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 923263-31-4 |

| Molecular Formula | C₁₂H₁₇Cl₂NO |

| Molecular Weight | 262.17 g/mol |

| PubChem CID | 17195099 |

| Parent Compound CID | 17195100 |

| IUPAC Name | 4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride |

| InChIKey | MKXXASICBNJWRA-UHFFFAOYSA-N |

The compound's parent form (without hydrochloride) has a CAS number of 254883-43-7 and a molecular weight of 225.72 g/mol .

Structural Features

The molecule consists of three primary structural components:

-

A piperidine ring (six-membered saturated heterocycle containing nitrogen)

-

A 2-chloro-5-methylphenoxy group (substituted aromatic ring with an ether linkage)

-

A hydrochloride salt formation at the piperidine nitrogen

The structural arrangement involves the phenoxy group attached at the 4-position of the piperidine ring, creating a characteristic ether linkage. The phenoxy group itself features a chlorine atom at the ortho position and a methyl group at the meta position relative to the ether bond .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that determine its behavior in various environments:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 261.0687196 Da |

| Monoisotopic Mass | 261.0687196 Da |

The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for certain applications requiring aqueous solubility .

Synthesis Methods

General Synthetic Approach

The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride typically follows a nucleophilic substitution pathway. The process involves the reaction between 2-chloro-5-methylphenol and a suitable piperidine precursor, followed by salt formation with hydrochloric acid.

Detailed Synthetic Procedure

A typical synthesis pathway includes the following steps:

-

Preparation of the phenoxide ion from 2-chloro-5-methylphenol using a suitable base

-

Nucleophilic substitution reaction with a piperidine derivative (often 4-hydroxypiperidine or similar)

-

Formation of the hydrochloride salt by treating the product with hydrochloric acid

-

Purification through recrystallization or other appropriate methods

This synthetic approach aligns with similar nucleophilic aromatic substitution reactions described for related compounds, which often employ bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Considerations

In industrial settings, the synthesis may be optimized through:

-

Continuous flow reactors rather than batch processes to improve efficiency and yield

-

Careful control of reaction parameters (temperature, pressure, concentration)

-

Advanced purification techniques to ensure high purity of the final product

-

Scale-up considerations for commercial production

The reaction conditions typically require careful control to minimize unwanted side reactions and maximize yield.

Reactivity and Chemical Behavior

Reactive Sites

The compound contains several reactive sites that can participate in various chemical transformations:

-

The piperidine nitrogen: Acts as a nucleophile and can undergo protonation/deprotonation

-

The ether linkage: Provides a potential cleavage site under certain conditions

-

The aromatic ring: Can participate in electrophilic aromatic substitution reactions

-

The chlorine substituent: Potential site for nucleophilic aromatic substitution

These reactive sites contribute to the compound's versatility as a synthetic intermediate .

Stability Characteristics

The hydrochloride salt form generally exhibits greater stability than the free base, particularly regarding:

-

Shelf-life and storage stability

-

Resistance to oxidation and hydrolysis

-

Crystalline structure integrity

-

Thermal stability

These stability characteristics are important considerations for handling, storage, and application in various synthetic processes .

Applications and Research Context

Applications as a Synthetic Building Block

The primary application of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Key applications include:

-

Precursor in medicinal chemistry research

-

Intermediate in the synthesis of biologically active compounds

-

Component in the development of structure-activity relationship studies

-

Building block for library synthesis in drug discovery programs

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for the piperidine protons, aromatic protons, and methyl group

-

¹³C NMR would reveal the carbon framework including the aromatic, piperidine, and methyl carbons

-

-

Infrared (IR) Spectroscopy

-

Characteristic bands for C-O-C ether linkage

-

Aromatic C-H stretching vibrations

-

C-Cl stretching vibrations

-

-

Mass Spectrometry

Chromatographic Analysis

Chromatographic methods applicable for analysis include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), particularly for the parent compound

-

Thin-Layer Chromatography (TLC) for reaction monitoring

These methods can be used for purity determination and quality control purposes .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride have been reported, including:

| Compound | CAS Number | Structural Difference |

|---|---|---|

| 3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride | 1219960-60-7 | Contains an ethyl linker between piperidine and phenoxy |

| 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride | 921204-98-0 | Chlorine at para position instead of ortho |

| 4-(2-Methylphenoxy)piperidine | 63843-42-5 | Lacks the chlorine substituent |

| 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride | 1220017-19-5 | Contains bromine instead of chlorine and methoxy instead of methyl |

These analogs demonstrate the versatility of the basic structural scaffold and may offer complementary properties for specific applications .

Structure-Property Relationships

Comparing these related compounds reveals several structure-property relationships:

-

Position of substituents (ortho vs. para) affects reactivity and binding properties

-

Nature of halogen substituents (chlorine vs. bromine) influences lipophilicity and electron density

-

Presence of linker groups between piperidine and phenoxy moieties affects conformational flexibility

These relationships can guide the selection of the most appropriate derivative for specific synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume